N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide
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Overview
Description
N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide is a chemical compound with the molecular formula C18H20N2O4. This compound is known for its unique structure, which includes two hydroxy-1-phenylethyl groups attached to an ethanediamide backbone. It is a white to almost white crystalline powder that is insoluble in water .
Preparation Methods
The synthesis of N1,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide typically involves the reaction of 2-hydroxy-1-phenylethylamine with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The hydroxy groups can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions .
Scientific Research Applications
N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide involves its interaction with specific molecular targets. The hydroxy-1-phenylethyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide can be compared with other similar compounds such as:
N,N’-Bis(2-hydroxyethyl)oxamide: Similar in structure but with different substituents.
N,N’-Bis(2-hydroxyphenyl)ethanediamide: Contains phenyl groups instead of hydroxy-1-phenylethyl groups.
N,N’-Bis(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)ethanediamide: Features additional hydroxymethyl groups
Properties
CAS No. |
649551-38-2 |
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Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N'-bis[(1R)-2-hydroxy-1-phenylethyl]oxamide |
InChI |
InChI=1S/C18H20N2O4/c21-11-15(13-7-3-1-4-8-13)19-17(23)18(24)20-16(12-22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m0/s1 |
InChI Key |
UVLNKDDDIQAUAY-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC(=O)C(=O)N[C@@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C(=O)NC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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